molecular formula C17H16N6O3 B11017840 N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide

Cat. No.: B11017840
M. Wt: 352.3 g/mol
InChI Key: HGDMNFGDEDMOQX-UHFFFAOYSA-N
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Description

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide is a complex organic compound that features a benzotriazinone moiety linked to a glycinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group or the benzotriazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions within cells.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzotriazinone moiety can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide: shares similarities with other benzotriazinone derivatives and glycinamide compounds.

  • 4-oxo-1,2,3-benzotriazin-3-yl)methyl acetate is a related compound with a similar benzotriazinone core but different substituents.

Uniqueness

The uniqueness of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the benzotriazinone and glycinamide moieties allows for diverse interactions and applications.

Properties

Molecular Formula

C17H16N6O3

Molecular Weight

352.3 g/mol

IUPAC Name

2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C17H16N6O3/c24-15(19-9-12-5-3-4-8-18-12)10-20-16(25)11-23-17(26)13-6-1-2-7-14(13)21-22-23/h1-8H,9-11H2,(H,19,24)(H,20,25)

InChI Key

HGDMNFGDEDMOQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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